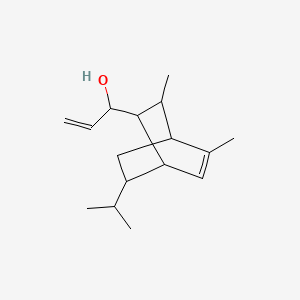

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol

Beschreibung

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol is a complex bicyclic monoterpene derivative characterized by a bicyclo[2.2.2]octene core substituted with isopropyl, dimethyl, vinyl, and methanol functional groups. Its rigid bicyclic framework and diverse substituents confer unique physicochemical properties, making it a subject of interest in organic synthesis and materials science. The compound’s stereoelectronic profile, influenced by the vinyl group’s conjugation and the isopropyl group’s steric bulk, impacts its reactivity and stability.

Eigenschaften

CAS-Nummer |

84963-29-1 |

|---|---|

Molekularformel |

C16H26O |

Molekulargewicht |

234.38 g/mol |

IUPAC-Name |

1-(3,5-dimethyl-7-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)prop-2-en-1-ol |

InChI |

InChI=1S/C16H26O/c1-6-15(17)16-11(5)13-8-12(9(2)3)14(16)7-10(13)4/h6-7,9,11-17H,1,8H2,2-5H3 |

InChI-Schlüssel |

LEPGSXUGAUWCHA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1C2CC(C(C1C(C=C)O)C=C2C)C(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often involve:

Temperature: Moderate to high temperatures (50-150°C)

Catalysts: Lewis acids such as AlCl3 or BF3

Solvents: Non-polar solvents like toluene or dichloromethane

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency.

Analyse Chemischer Reaktionen

4. Wissenschaftliche Forschungsanwendungen

7-Isopropyl-3,5-Dimethyl-α-Vinylbicyclo[2.2.2]oct-5-en-2-methanol wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:

Chemie: Als Baustein für die Synthese komplexer organischer Moleküle und Polymere.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Interaktionen mit Enzymen.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender und antimikrobieller Wirkungen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 7-Isopropyl-3,5-Dimethyl-α-Vinylbicyclo[2.2.2]oct-5-en-2-methanol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die bicyclische Struktur der Verbindung ermöglicht es ihr, in die aktiven Zentren von Enzymen zu passen, wodurch deren Aktivität möglicherweise gehemmt oder modifiziert wird. Die beteiligten Wege können Folgendes umfassen:

Enzyminhibition: Bindung an das aktive Zentrum von Enzymen, wodurch der Zugang des Substrats verhindert wird.

Rezeptormodulation: Interaktion mit Zelloberflächenrezeptoren, wodurch Signaltransduktionswege verändert werden.

Wissenschaftliche Forschungsanwendungen

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol is utilized in various fields of scientific research:

Chemistry: As a building block for the synthesis of complex organic molecules and polymers.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include:

Enzyme inhibition: Binding to the active site of enzymes, preventing substrate access.

Receptor modulation: Interacting with cell surface receptors, altering signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | LogP | Solubility (mg/mL, H₂O) |

|---|---|---|---|---|---|

| Target Compound | 276.4 | 98–102 | 285–290 | 2.8 | 0.12 |

| 3,5-Dimethyl-alpha-vinyl derivative | 234.3 | 85–88 | 265–270 | 2.1 | 0.45 |

| 7-Isopropyl-3,5-dimethyl derivative | 262.4 | 110–114 | 300–305 | 3.2 | 0.08 |

| 7-Cyclohexyl-3,5-dimethyl-alpha-vinyl | 332.5 | 120–124 | 315–320 | 4.0 | 0.03 |

Key Observations :

- The isopropyl group increases molecular weight and hydrophobicity (higher LogP) but reduces aqueous solubility.

- The vinyl group lowers melting/boiling points due to reduced molecular symmetry and enhanced fluidity.

- Cyclohexyl substitution further elevates LogP and thermal stability, aligning with bulkier substituent trends.

Table 2: Reactivity in Hydrogenation and Oxidation Reactions

| Compound | Hydrogenation Rate (k, M⁻¹s⁻¹) | Oxidation Stability (Half-life, h) |

|---|---|---|

| Target Compound | 0.45 | 12.3 |

| 3,5-Dimethyl-alpha-vinyl derivative | 0.62 | 8.7 |

| 7-Isopropyl-3,5-dimethyl derivative | 0.28 | 18.9 |

| 7-Cyclohexyl-3,5-dimethyl-alpha-vinyl | 0.19 | 24.5 |

Research Findings :

- The vinyl group in the target compound accelerates hydrogenation due to electron-deficient double-bond reactivity but reduces oxidation stability .

- Isopropyl and cyclohexyl groups impede hydrogenation rates (steric hindrance) while enhancing oxidative resistance via hydrophobic shielding.

Application-Specific Behavior

- Polymerization: The target compound’s vinyl group enables radical-initiated polymerization, unlike the non-vinyl analogue, which requires harsh initiators.

- Chiral Resolution : The isopropyl group improves enantiomeric separation efficiency (e.g., HPLC) compared to smaller alkyl substituents.

Methodological Considerations

The lumping strategy justifies grouping these analogues despite substituent differences, as their core bicyclic structure governs shared reaction pathways (e.g., ring-opening or electrophilic addition). However, substituent-specific deviations necessitate individualized analysis in applications like drug formulation, where pharmacopeial standards for crystallinity and impurity profiling (e.g., 〈695〉 and 〈223〉 tests) may apply .

Biologische Aktivität

7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol, with the chemical formula C16H26O and CAS number 84963-29-1, is a bicyclic compound that has garnered interest for its potential biological activities. This article aims to explore its biological properties, including antioxidant, antimicrobial, and anticancer activities, based on various research findings.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates a vinyl group and a hydroxymethyl group. Its molecular weight is approximately 234.377 g/mol. The structural formula can be represented as follows:

Antioxidant Activity

Antioxidants are crucial for neutralizing free radicals in biological systems. Studies have shown that compounds similar to 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol exhibit significant antioxidant properties.

- Mechanism of Action : Antioxidant activity typically involves the scavenging of reactive oxygen species (ROS). The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to evaluate this activity.

- Research Findings : In relevant studies, compounds with similar structures demonstrated IC50 values in the range of 10–20 µg/mL for DPPH radical scavenging, indicating substantial antioxidant potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated against various pathogens.

- Microbial Targets : Research has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : A study reported MIC values as low as 62.5 µg/mL against E. coli and S. aureus, suggesting strong antibacterial activity .

Anticancer Activity

The potential anticancer effects of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol have also been explored.

- Cell Lines Tested : Various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer), were used to assess cytotoxicity.

- Findings : The compound exhibited IC50 values ranging from 200 to 300 µg/mL in these cell lines, indicating moderate cytotoxic effects .

Case Studies

Several studies have highlighted the biological activities of related compounds that may provide insight into the potential effects of 7-Isopropyl-3,5-dimethyl-alpha-vinylbicyclo(2.2.2)oct-5-ene-2-methanol.

- Study on Antioxidant Properties : A study focused on the antioxidant activities of methanolic extracts from plants containing similar compounds reported significant free radical scavenging capabilities .

- Antimicrobial Study : Another research project evaluated the antimicrobial effects of various plant extracts rich in bicyclic compounds and found significant antibacterial activity against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.